molecular formula C19H16ClF3N6OS B10948029 3-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10948029
M. Wt: 468.9 g/mol
InChI Key: VAMYTGBXPLEWHZ-UHFFFAOYSA-N
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Description

3-CHLORO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is known for its potential as a glycine transporter 1 (GlyT1) inhibitor, which makes it a promising candidate for the treatment of neurological disorders such as schizophrenia .

Preparation Methods

The synthesis of 3-CHLORO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps. The starting materials typically include heteroaromatic rings and various reagents to introduce the desired functional groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Scientific Research Applications

3-CHLORO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the glycine transporter 1 (GlyT1). This inhibition increases the levels of glycine in the synaptic cleft, which in turn enhances the activation of NMDA receptors. This mechanism is particularly relevant in the context of neurological disorders, where NMDA receptor function is often impaired .

Comparison with Similar Compounds

Compared to other GlyT1 inhibitors, 3-CHLORO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its high potency and favorable pharmacokinetic properties. Similar compounds include:

Properties

Molecular Formula

C19H16ClF3N6OS

Molecular Weight

468.9 g/mol

IUPAC Name

3-chloro-N-[(1-ethylpyrazol-3-yl)methyl]-N-methyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H16ClF3N6OS/c1-3-28-7-6-11(25-28)10-27(2)18(30)16-15(20)17-24-12(13-5-4-8-31-13)9-14(19(21,22)23)29(17)26-16/h4-9H,3,10H2,1-2H3

InChI Key

VAMYTGBXPLEWHZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CN(C)C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F

Origin of Product

United States

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